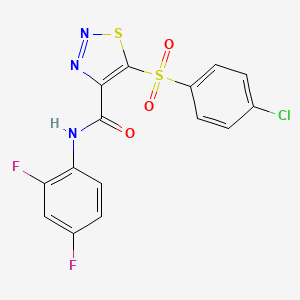![molecular formula C21H21N3O3 B2851200 8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923173-23-3](/img/structure/B2851200.png)
8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a potential target for neurological and psychiatric disorders .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to the active site of RIPK1, occupying a deep hydrophobic pocket and forming T-shaped π–π interactions with His136 . This inhibits the kinase’s activity, disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a type of programmed cell death involved in various disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating these disorders .
Pharmacokinetics
The spirocyclic core of the compound has potential for expansion into both the substrate and 2-oxoglutarate (2OG) binding pockets of the PHDs , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway . This could potentially alleviate various disorders associated with necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases . As an agonist of the delta opioid receptor, the compound could potentially be used to treat neurological and psychiatric disorders .
Biochemische Analyse
Biochemical Properties
8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes . PHD enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are central to the physiological response to chronic limited oxygen availability in animals . The compound’s interaction with these enzymes could potentially mimic elements of the physiological hypoxic response .
Cellular Effects
The inhibition of PHD enzymes by 8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can lead to the stabilization of HIFs, which in turn can upregulate the expression of various genes involved in cellular responses to hypoxia . These include genes encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Molecular Mechanism
8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione binds to the active site of PHD enzymes, competing with the 2-oxoglutarate (2OG) co-substrate . This binding interaction inhibits the activity of PHD enzymes, preventing the prolyl hydroxylation of HIF-α subunits and thereby inhibiting their degradation via the ubiquitin-proteasome system .
Eigenschaften
IUPAC Name |
3-methyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23-19(26)21(22-20(23)27)11-13-24(14-12-21)18(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMPXOIZXMGQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
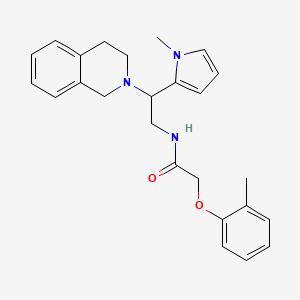
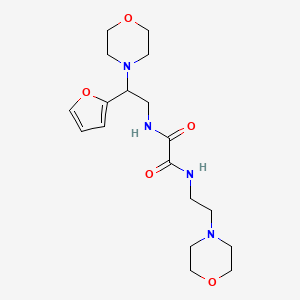
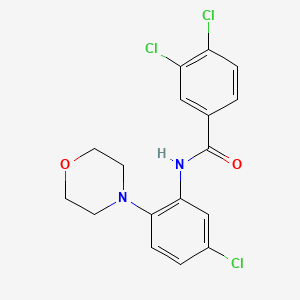
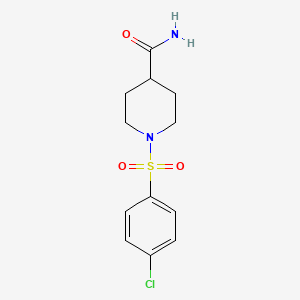

![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2851127.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2851129.png)
![1-[3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde](/img/structure/B2851130.png)

![8-(5-chloro-2-methylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851133.png)
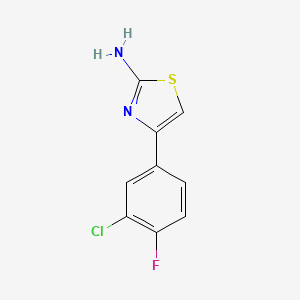
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-diethoxybenzamide](/img/structure/B2851136.png)

